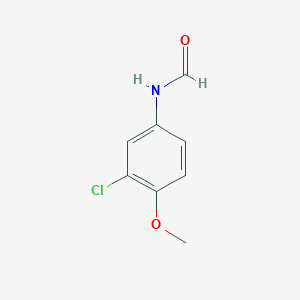

N-(3-chloro-4-methoxyphenyl)formamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

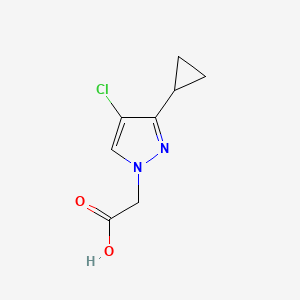

“N-(3-chloro-4-methoxyphenyl)formamide” is a chemical compound with the molecular formula C8H8ClNO2 . It is also known by other names such as “Formamide, N-(4-methoxyphenyl)-” and "p-Formanisidide" .

Molecular Structure Analysis

The molecular structure of “N-(3-chloro-4-methoxyphenyl)formamide” can be represented as a 2D Mol file . The InChIKey for this compound is SXEVZVMJNXOXIJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“N-(3-chloro-4-methoxyphenyl)formamide” has a molecular weight of 185.61 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .科学的研究の応用

Cyclization Procedures for Synthesis

N-(3-chloro-4-methoxyphenyl)formamide has been studied for its utility in cyclization procedures, particularly in the synthesis of 3-arylisoquinolines. The research has shown that N-acyliminium cyclization, utilizing compounds like N-(1,2-diarylethyl)formamides, can yield tetrahydroisoquinolines under mildly acidic conditions with good to excellent yields. This method presents a solution to the complications often encountered in classical cyclization procedures (Maryanoff & Rebarchak, 1992).

N-Formylating Reagent for Amines and Peptides

Formyloxyacetoxyphenylmethane, as an N-formylating reagent, demonstrates the application of N-formamides in preparing a range of compounds such as N-formylanilines, N-formyl-α-amino acids, and N-formylpeptides. This stable, water-tolerant reagent can operate under solvent-free conditions at room temperature, offering a versatile tool for chemical synthesis (Chapman et al., 2017).

Synthesis of O-silylurethanes, Ureas, and Formamides

The compound's derivatives have been explored for reactions with organosilicon isocyanates and phenylisocyanate, leading to the synthesis of (4-methoxyphenyl)formamide. This area of research not only extends the applications of N-(3-chloro-4-methoxyphenyl)formamide in organic chemistry but also contributes to the understanding of its reactions under various conditions (Belova et al., 2017).

N-formylation of Primary and Secondary Amines

A simple and convenient method for the N-formylation of amines, including amino acids, has been developed using formamide and sodium methoxide. This approach yields N-formyl amides in moderate to excellent yield, demonstrating the compound's role in facilitating N-formylation processes (Joseph et al., 2013).

Corrosion Inhibition Studies

N-(3-chloro-4-methoxyphenyl)formamide derivatives have been investigated for their potential as corrosion inhibitors, particularly in acidic environments affecting metals like copper. This research area explores the compound's applications beyond organic synthesis, demonstrating its utility in industrial and engineering contexts (Abu-Rayyan et al., 2022).

特性

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)formamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-12-8-3-2-6(10-5-11)4-7(8)9/h2-5H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSFVEZSXDJSEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-methoxyphenyl)formamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2923418.png)

![4-Chloro-2-{[(4-chloro-2,5-dimethoxyphenyl)amino]methyl}phenol](/img/structure/B2923423.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2923426.png)

![6-Methyl-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2923428.png)

![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2923429.png)

![5-bromo-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2923433.png)

![4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2923436.png)

![3-ethyl-6-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2923438.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2923439.png)

![Ethyl 4-[(4-chlorobutanoyl)amino]benzoate](/img/structure/B2923440.png)